

4-Amino-2-isopropyl-5-methylphenol spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-isopropyl-5-methylphenol

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An in-depth guide to the spectral analysis of **4-Amino-2-isopropyl-5-methylphenol**, intended for researchers, scientists, and professionals in drug development. This document provides predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside available experimental Mass Spectrometry (MS) data. Detailed experimental protocols for each technique are also presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. Below are the predicted ^1H and ^{13}C NMR spectral data for **4-Amino-2-isopropyl-5-methylphenol**, based on its chemical structure and typical chemical shift values.

Predicted ^1H NMR Spectral Data

Assigned Protons	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Integration
Phenolic -OH	4.5 - 5.5	Broad Singlet	1H
Aromatic -H	6.6	Singlet	1H
Aromatic -H	6.4	Singlet	1H
Amine -NH ₂	3.4	Broad Singlet	2H
Isopropyl -CH	3.1	Septet	1H
Methyl (Aromatic) -CH ₃	2.1	Singlet	3H
Isopropyl -CH ₃	1.2	Doublet	6H

Predicted ¹³C NMR Spectral Data

Assigned Carbon	Predicted Chemical Shift (δ) [ppm]
C-OH	148
C-NH ₂	138
C-isopropyl	132
C-methyl	122
Aromatic CH	118
Aromatic CH	115
Isopropyl CH	27
Isopropyl CH ₃	23
Aromatic CH ₃	17

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound is as follows:

- **Sample Preparation:** Approximately 5-10 mg of **4-Amino-2-isopropyl-5-methylphenol** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is "locked" to the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.
- **Data Acquisition:** For a ¹H spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio. For a ¹³C spectrum, which is much less sensitive, several thousand scans may be necessary.
- **Data Processing:** The accumulated FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The table below lists the expected characteristic IR absorption bands for **4-Amino-2-isopropyl-5-methylphenol**.

Functional Group	Vibrational Mode	Predicted Absorption Range (cm ⁻¹)
O-H (Phenol)	Stretching	3200 - 3600 (broad)
N-H (Amine)	Stretching	3300 - 3500 (two bands)
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Aliphatic)	Stretching	2850 - 2970
C=C (Aromatic)	Stretching	1500 - 1600
C-O (Phenol)	Stretching	1180 - 1260
C-N (Amine)	Stretching	1250 - 1335

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

- **Sample Preparation (KBr Pellet Method):** A few milligrams of **4-Amino-2-isopropyl-5-methylphenol** are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet.
- **Background Spectrum:** A spectrum of the empty sample compartment or a pure KBr pellet is recorded as a background.
- **Sample Spectrum:** The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of the compound can be determined, and its fragmentation pattern can provide structural information.

Experimental Mass Spectrometry Data

The molecular formula of **4-Amino-2-isopropyl-5-methylphenol** is $C_{10}H_{15}NO$, with a molecular weight of 165.23 g/mol .

Table of Key Mass Spectrometry Fragments:

m/z (mass-to-charge ratio)	Interpretation
165	Molecular Ion (M^+)
150	$[M - CH_3]^+$
151	$[M - CH_2]^+$

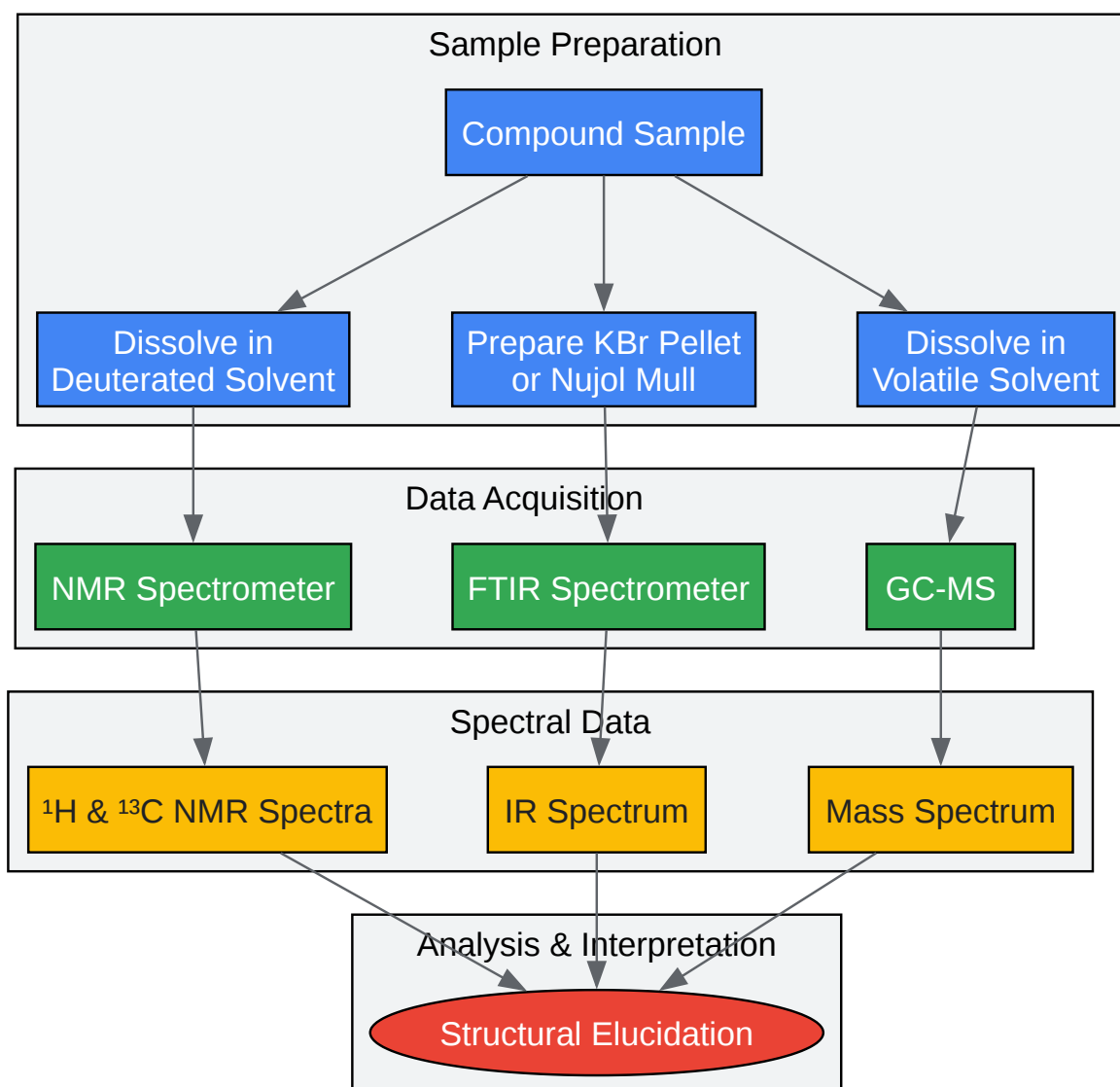
Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is:

- **Sample Preparation and Injection:** A dilute solution of **4-Amino-2-isopropyl-5-methylphenol** in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small volume (typically 1 μ L) is injected into the gas chromatograph.
- **Gas Chromatography:** The sample is vaporized and carried by an inert gas through a capillary column, which separates the compound from any impurities.
- **Ionization (Electron Ionization - EI):** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded by a high-energy electron beam. This causes the molecule to lose an electron, forming a positively charged molecular ion (M^+), which can then fragment.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com